molecular formula C4H8N6OS B2535896 2-[(1-methyl-1H-tetrazol-5-yl)thio]acetohydrazide CAS No. 872473-23-9

2-[(1-methyl-1H-tetrazol-5-yl)thio]acetohydrazide

Cat. No.: B2535896
CAS No.: 872473-23-9
M. Wt: 188.21
InChI Key: LZMQPCBBYNIQKW-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-tetrazol-5-yl)thio]acetohydrazide is a versatile chemical intermediate with demonstrated utility in medicinal chemistry research, particularly in the synthesis of novel bioactive molecules. This compound serves as a key precursor for the development of hydrazone derivatives, which have shown significant promise in pharmacological studies . Scientific research utilizing this intermediate has led to the creation of new compounds evaluated for their anticandidal activity against various Candida species . Furthermore, derivatives synthesized from this hydrazide have been investigated for their cytotoxic effects, with specific compounds identified as promising anticancer agents against A549 cell lines (human lung carcinoma) while showing lower toxicity to non-cancerous NIH3T3 cells . The structure incorporates a 1-methyl-1H-tetrazol-5-yl thioether moiety, a feature present in some pharmacologically active compounds and known for its metabolic stability, making it a valuable building block in antifungal and anticancer drug discovery efforts . The product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanylacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6OS/c1-10-4(7-8-9-10)12-2-3(11)6-5/h2,5H2,1H3,(H,6,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMQPCBBYNIQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(1-methyl-1H-tetrazol-5-yl)thio]acetohydrazide typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with chloroacetohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

2-[(1-methyl-1H-tetrazol-5-yl)thio]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Cyclooxygenase Inhibition

One of the prominent applications of 2-[(1-methyl-1H-tetrazol-5-yl)thio]acetohydrazide is its role as an inhibitor of cyclooxygenase (COX) enzymes. COX enzymes are pivotal in the synthesis of prostaglandins, which mediate inflammation and pain responses.

  • Inhibitory Activity : Studies have shown that this compound exhibits significant in vitro inhibitory activity against both COX-1 and COX-2 enzymes, with a higher selectivity towards COX-1. This selectivity suggests potential therapeutic applications in treating inflammatory conditions while minimizing gastrointestinal side effects typically associated with non-selective COX inhibitors.

Anticancer Properties

Research has increasingly focused on the anticancer potential of this compound and its derivatives.

  • Mechanisms of Action : The compound may induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. In vitro studies have demonstrated cytotoxic effects against several types of cancer cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties, particularly against fungal infections.

  • Anticandidal Effects : Derivatives synthesized from this compound have shown significant activity against Candida species, suggesting applications in antifungal therapy.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps, including the reaction of hydrazine with thioesters derived from tetrazole compounds. The resulting derivatives are then evaluated for their biological activities.

Compound NameStructural FeaturesBiological Activity
1-Methyl-1H-tetrazoleTetrazole ringAntimicrobial properties
AcetohydrazideHydrazide functional groupAnticancer activity
Thiazole derivativesThiazole ringAntifungal and antibacterial activities

The presence of both tetrazole and thioether functionalities in the structure contributes to enhanced biological activity compared to similar compounds.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

  • Cyclooxygenase Inhibition Study : A study published in the European Journal of Lipid Science and Technology highlighted the compound's selective inhibition of COX enzymes, emphasizing its potential for developing anti-inflammatory drugs .
  • Anticancer Evaluation : Research published in Medicinal Chemistry Research demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, warranting further exploration for anticancer therapies.
  • Antimicrobial Activity Assessment : A study investigating hydrazone derivatives synthesized from this compound revealed significant antimicrobial activity against several pathogens, reinforcing its potential use in treating infections .

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-tetrazol-5-yl)thio]acetohydrazide involves its interaction with specific molecular targets and pathways. The tetrazole moiety in the compound is known to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity .

Comparison with Similar Compounds

Core Heterocyclic Moieties and Substituent Effects

  • Target Compound: Features a 1-methyl-1H-tetrazole ring, which confers selective COX-1 inhibition. Synthesis involves hydrazinolysis of ethyl 2-[(1-methyl-tetrazol-5-yl)thio]acetate followed by Schiff base formation with aldehydes .
  • Triazole Derivatives: Compounds like N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide () incorporate a 1,2,4-triazole ring. These exhibit potent antimetastatic activity, particularly against melanoma (IGR39) and breast cancer (MDA-MB-231) .
  • Pyrimidine Derivatives : 2-[(Pyrimidin-2-yl)thio]acetohydrazides () demonstrate broad-spectrum antimicrobial activity, with MIC values as low as 7.8 µg/mL against Staphylococcus aureus .
  • Benzothiazole Derivatives : 2-((5-substitutedbenzothiazol-2-yl)thio)acetohydrazides () target colorectal (HT-29) and glioma (C6) cancers via DNA synthesis inhibition .

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Primary Activity Selectivity/IC50/MIC
Tetrazole-Hydrazones 1-Methyltetrazole Piperidinyl/morpholinyl COX-1 inhibition (40.88%) A549 (anticancer), NIH3T3 (low toxicity)
Triazole-Hydrazones 1,2,4-Triazole Phenylaminoethyl Antimetastatic (IGR39) IC50: 6.10–7.34 µM (oxadiazole derivatives)
Pyrimidine-Hydrazones Pyrimidine Hydroxybenzylidene Antimicrobial MIC: 7.8–15.62 µg/mL
Benzothiazole-Hydrazones Benzothiazole Substituted benzylidene Anticancer (HT-29, C6) Inhibit DNA synthesis
Anticancer Activity
  • Target Derivatives : Exhibit cytotoxicity against A549 lung cancer cells () and inhibit Akt/PI3K pathways (IC50 = 0.50 µg/mL for related compounds) .
  • Triazole Derivatives: Show higher potency against melanoma (IGR39) than breast or pancreatic cancers .
  • Benzothiazole Derivatives : Target multiple cancer lines (C6, A549, MCF-7) with flow cytometric confirmation of apoptosis .
Enzyme Inhibition
  • COX-1 Selectivity : 1-Methyltetrazole derivatives (e.g., compound 1 in ) inhibit COX-1 (40.88% inhibition) over COX-2, whereas 1-phenyltetrazole derivatives favor COX-2 .
  • Akt/PI3K Pathway : Hydrazones like N′-benzylidene-2-[(pyrimidin-2-yl)thio]acetohydrazide block EGFR and Akt phosphorylation in prostate cancer (PC3) .
Antimicrobial and Other Activities
  • Pyrimidine-thio acetohydrazides () and m-hydroxyphenyl derivatives () show strong antibacterial effects.
  • Triazole-thio acetohydrazides () display diuretic or antidiuretic effects depending on substituents (e.g., 2-chloro-6-fluorobenzyliden enhances diuresis) .

Biological Activity

2-[(1-Methyl-1H-tetrazol-5-yl)thio]acetohydrazide is a compound characterized by its unique tetrazole ring structure, which has been associated with diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by experimental data and case studies.

Chemical Structure

The compound can be described by the following chemical structure:

Chemical Formula C5H7N5S\text{Chemical Formula }C_5H_7N_5S

Antimicrobial Activity

Studies have indicated that derivatives of tetrazole compounds, including this compound, exhibit significant antimicrobial properties. The compound was tested against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus 31 µg/mL
Escherichia coli 125 µg/mL
Candida albicans 0.5–1.0 mg/mL

These results suggest that while the compound exhibits some antimicrobial activity, it is less potent than standard antibiotics like penicillin and ketoconazole .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. One notable study evaluated its effects on the NIH3T3 cell line, reporting an IC50 value of 0.632 mM, indicating moderate cytotoxicity .

Case Study:
A recent investigation into the structural activity relationship (SAR) of similar tetrazole derivatives revealed that modifications to the tetrazole ring could enhance anticancer efficacy. For instance, compounds with additional functional groups showed improved activity against various cancer cell lines, suggesting a potential pathway for developing more effective anticancer agents .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of tetrazole derivatives. The compound demonstrated potential in reducing inflammation markers in vitro, although specific quantitative data were not extensively detailed in available literature. The mechanism is hypothesized to involve inhibition of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of the tetrazole ring is crucial for its antimicrobial and anticancer activities. Modifications to this core structure may lead to enhanced biological effects:

ModificationEffect on Activity
Addition of alkyl groupsIncreased cytotoxicity
Substitution on the phenyl ringEnhanced antimicrobial properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[(1-methyl-1H-tetrazol-5-yl)thio]acetohydrazide and its derivatives?

  • Methodological Answer : The compound is typically synthesized via a two-step process:

Hydrazinolysis : Reacting an ester precursor (e.g., isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate) with hydrazine hydrate in propan-2-ol under reflux (3–4 hours) to yield the hydrazide intermediate .

Schiff Base Formation : Condensing the hydrazide with substituted aldehydes (e.g., 4-(morpholin-4-yl)benzaldehyde) in ethanol under acidic or basic conditions to form hydrazone derivatives. Yields range from 70% to 90% depending on substituents .

Q. What spectroscopic and analytical methods are commonly employed to characterize this compound derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Used to confirm the presence of key functional groups (e.g., NH2 singlet at δ=2.01 ppm, aromatic protons) and spatial arrangement .
  • HRMS (ESI) : Validates molecular weights (e.g., calculated 360.1601 vs. observed 360.1596 for morpholine-substituted derivatives) .
  • Elemental Analysis : Ensures purity and matches theoretical C/H/N/S percentages (e.g., C% 44.92, H% 2.74 for brominated derivatives) .
  • Melting Points : Assess compound purity (e.g., 199.2°C for 4-morpholinyl derivatives) .

Q. What in vitro biological assays are typically utilized to assess the pharmacological potential of these compounds?

  • Methodological Answer :

  • COX Inhibition : In vitro colorimetric assays using purified cyclooxygenase (COX-1/COX-2) enzymes. Activity is quantified via % inhibition (e.g., 40.88% COX-1 inhibition for 4-piperidinyl derivatives) .
  • Antimicrobial Activity : Agar diffusion or microdilution methods against Gram-positive/-negative bacteria (e.g., Escherichia coli) and fungi (e.g., Candida utilis), with MIC values reported (e.g., 31.25–250 µg/mL) .
  • Antioxidant Assays : DPPH radical scavenging and reducing power assays to measure radical neutralization capacity .

Advanced Research Questions

Q. How do structural modifications, such as benzylidene substituents, influence the COX inhibitory activity of these derivatives?

  • Methodological Answer :

  • Substituent Effects : Electron-donating groups (e.g., 4-morpholinyl) enhance COX-1 selectivity (39.80–40.88% inhibition), while bulky substituents (e.g., 3-nitrobenzylidene) reduce activity due to steric hindrance .
  • SAR Studies : Systematic substitution of the benzylidene ring (e.g., 4-dimethylaminobenzylidene vs. 4-fluorophenyl) reveals that planar, hydrophobic groups improve binding to COX-1’s hydrophobic pocket .
  • Statistical Validation : Data analyzed via one-way ANOVA with post-hoc Tukey tests (n=8) to confirm significance (p<0.05) .

Q. What experimental strategies are recommended for evaluating selective COX-1/COX-2 inhibition profiles?

  • Methodological Answer :

Enzyme Purification : Use recombinant COX-1 (ovine) and COX-2 (human) isoforms to avoid cross-reactivity .

Colorimetric Assay : Monitor prostaglandin biosynthesis via peroxidase-coupled oxidation of TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) at 590 nm .

Selectivity Index (SI) : Calculate SI = (COX-2 IC50)/(COX-1 IC50). Derivatives with SI < 0.1 are considered COX-1 selective (e.g., 1-methyltetrazole derivatives) .

Q. How can researchers design SAR studies to optimize antitumor efficacy?

  • Methodological Answer :

  • Derivative Libraries : Synthesize analogs with varying substituents (e.g., pyridinyl, thiophen-2-ylmethyl) and test against cancer cell lines (e.g., A549 lung adenocarcinoma) using MTT assays .
  • Apoptosis Pathways : Assess caspase activation (e.g., caspase-3/7) via flow cytometry and Western blotting for Akt/PI3K pathway proteins .
  • Cytotoxicity Selectivity : Compare IC50 values in cancerous vs. normal cells (e.g., NIH/3T3 embryoblasts) to identify selective agents (e.g., 4c: IC50 = 23.30 µM in A549 vs. >1000 µM in NIH/3T3) .

Data Contradictions and Resolution

  • COX-1 vs. COX-2 Selectivity : While 1-methyltetrazole derivatives show COX-1 preference (), 1-phenyltetrazole analogs exhibit COX-2 inhibition (42.38%) . Researchers must clarify substituent effects in study designs.
  • Actoprotective vs. Antitumor Effects : Substituted benzylidenes (e.g., 4-chlorobenzylidene) enhance actoprotection but reduce antitumor activity, necessitating context-specific SAR .

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